Methyl 3,4-difluoro-2-isopropoxybenzoate
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Overview
Description
Methyl 3,4-difluoro-2-isopropoxybenzoate is an organic compound with the molecular formula C11H12F2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and isopropoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-difluoro-2-isopropoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluoro-2-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-difluoro-2-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 3,4-difluoro-2-isopropoxybenzyl alcohol.
Oxidation: 3,4-difluoro-2-isopropoxybenzoic acid.
Hydrolysis: 3,4-difluoro-2-isopropoxybenzoic acid and methanol.
Scientific Research Applications
Methyl 3,4-difluoro-2-isopropoxybenzoate is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,4-difluoro-2-isopropoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to the unique electronic properties of fluorine.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-difluoro-3-isopropoxybenzoate
- Methyl 3,4-difluoro-2-methoxybenzoate
- Methyl 3,4-difluoro-2-ethoxybenzoate
Uniqueness
Methyl 3,4-difluoro-2-isopropoxybenzoate is unique due to the specific positioning of the fluorine and isopropoxy groups on the benzene ring. This configuration can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C11H12F2O3 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
methyl 3,4-difluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12F2O3/c1-6(2)16-10-7(11(14)15-3)4-5-8(12)9(10)13/h4-6H,1-3H3 |
InChI Key |
NBVUOXHNLSLWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)F)C(=O)OC |
Origin of Product |
United States |
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